![molecular formula C22H21N3O2S B2526871 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955653-21-1](/img/structure/B2526871.png)

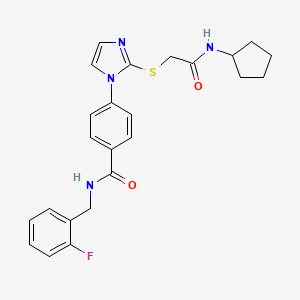

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BECT and has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has highlighted the development of benzofused thiazole derivatives for their potential antioxidant and anti-inflammatory activities. Benzofused thiazoles have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. The study emphasizes the importance of these derivatives as new anti-inflammatory agents and suggests that the antioxidant work may provide a basis for further development (Raut et al., 2020).

Anticancer Activity

Benzothiazoles are identified as significant in the search for new antitumor drugs. The structures under consideration, including benzothiazole derivatives, show promise in both the development of new antitumor agents and the synthesis of compounds with varied biological properties (Iradyan et al., 2009).

Optoelectronic Material Development

Quinazolines and pyrimidines, including benzothiazole derivatives, have been explored for their applications in optoelectronic materials. Incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other optoelectronic applications (Lipunova et al., 2018).

Molecular Docking Studies

Benzothiazole derivatives have been utilized in molecular docking studies to determine potential binding models for anti-inflammatory activities. This approach provides insights into the molecular interactions that underpin the biological activity of these compounds (Raut et al., 2020).

Pharmacological Advancements

The benzothiazole nucleus is considered a key moiety in several biologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structure of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole is based on the benzothiazole skeleton, underscoring its pharmacological importance (Sumit et al., 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit specific enzymes, such as casein kinase 1 delta (CK1δ), which plays a role in many cellular processes . Inhibition of this enzyme can lead to changes in cell signaling pathways and potentially have effects on cell proliferation .

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Temperature can also affect the stability of the compound .

Future Directions

The future directions for similar compounds involve the search for new anti-mycobacterial agents . Molecular docking and dynamics studies are carried out for the most active compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target .

Properties

IUPAC Name |

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-2-14-8-10-16(11-9-14)23-21(27)17-12-13-18-19(17)24-22(28-18)25-20(26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTGAAIBSQSACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)